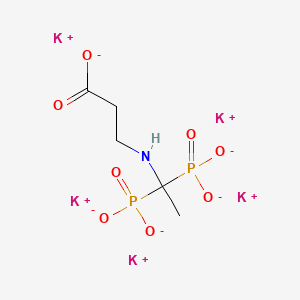
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt: is a chemical compound that features a beta-alanine backbone with a diphosphonoethyl group attached to the nitrogen atom. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt typically involves the reaction of beta-alanine with a diphosphonoethylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to favor the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the diphosphonoethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the diphosphonoethyl group is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphines.
Scientific Research Applications
Chemistry: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential role in enzyme inhibition and as a building block for designing bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases due to its ability to interact with specific biological targets.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, such as corrosion inhibitors and scale preventers in water treatment processes.
Mechanism of Action
The mechanism of action of N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt involves its interaction with molecular targets such as enzymes or receptors. The diphosphonoethyl group can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
- N-(1,1-Diphosphonoethyl)-glycine, potassium salt
- N-(1,1-Diphosphonoethyl)-serine, potassium salt
- N-(1,1-Diphosphonoethyl)-threonine, potassium salt
Comparison: N-(1,1-Diphosphonoethyl)-beta-alanine, potassium salt is unique due to its beta-alanine backbone, which imparts distinct chemical and biological properties compared to similar compounds with different amino acid backbones. This uniqueness makes it particularly valuable in specific applications where its structural features are advantageous.
Properties
CAS No. |
73384-94-8 |
|---|---|
Molecular Formula |
C5H8K5NO8P2 |
Molecular Weight |
467.56 g/mol |
IUPAC Name |
pentapotassium;3-(1,1-diphosphonatoethylamino)propanoate |
InChI |
InChI=1S/C5H13NO8P2.5K/c1-5(15(9,10)11,16(12,13)14)6-3-2-4(7)8;;;;;/h6H,2-3H2,1H3,(H,7,8)(H2,9,10,11)(H2,12,13,14);;;;;/q;5*+1/p-5 |
InChI Key |
HUASYRVVOCIFHH-UHFFFAOYSA-I |
Canonical SMILES |
CC(NCCC(=O)[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


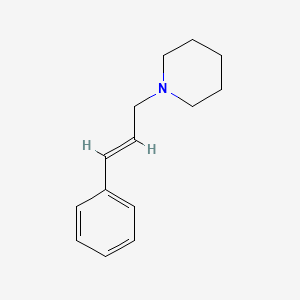
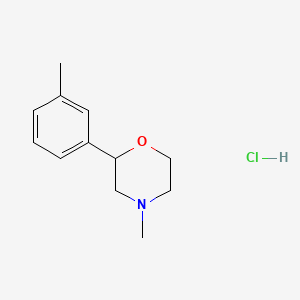
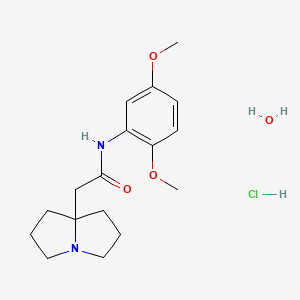
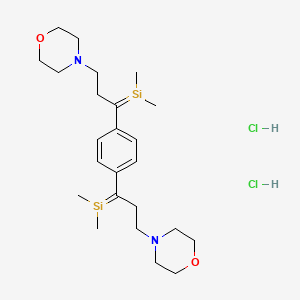
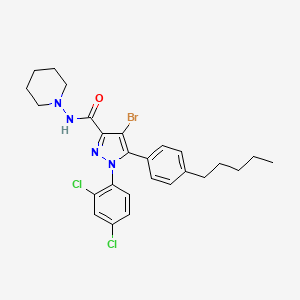
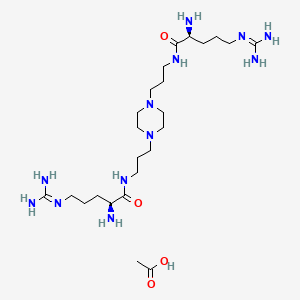
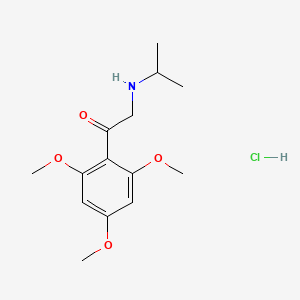
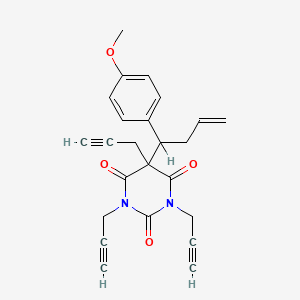
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
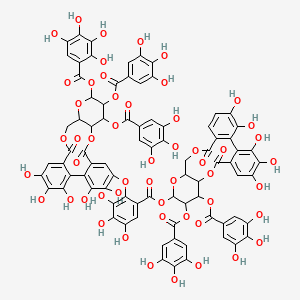
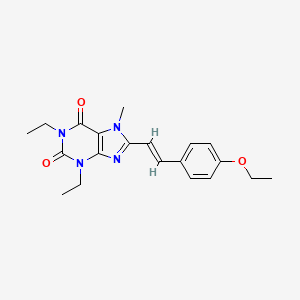

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)

